4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro-
Description
This compound belongs to the quinolinecarboxylic acid family, characterized by a nitro group at position 6 and a 4-[(4-hydroxyphenyl)azo]phenyl substituent at position 2. The azo group (─N=N─) and nitro (─NO₂) substituents suggest possible applications in photochemistry or antimicrobial activity, as seen in other quinoline derivatives .
Properties
CAS No. |
649758-01-0 |
|---|---|
Molecular Formula |
C22H14N4O5 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-[4-[(4-hydroxyphenyl)diazenyl]phenyl]-6-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C22H14N4O5/c27-17-8-5-15(6-9-17)25-24-14-3-1-13(2-4-14)21-12-19(22(28)29)18-11-16(26(30)31)7-10-20(18)23-21/h1-12,27H,(H,28,29) |
InChI Key |
RIDAWOMSOKIMQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)C(=O)O)N=NC4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro- typically involves multi-step organic reactions. One common method includes the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave-assisted conditions to form quinoline derivatives . The introduction of the azo group can be achieved through diazotization followed by azo coupling reactions. The nitro group is usually introduced via nitration reactions using concentrated nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azo linkage can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under mild conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Various functionalized quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of quinolinecarboxylic acids exhibit considerable antibacterial properties. A study synthesized several quinoline derivatives, including 4-quinolinecarboxylic acid compounds, and evaluated their efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that structural modifications significantly enhanced antibacterial activity, making these compounds promising candidates for developing new antibiotics .
Antioxidant Properties
Quinoline derivatives have been shown to possess antioxidant activities. The introduction of different functional groups can enhance their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Studies have reported that certain modifications of quinolinecarboxylic acids lead to improved antioxidant capacities compared to their parent compounds .
Photonic Applications
The azo group present in the compound allows it to undergo reversible photoisomerization, making it suitable for applications in photonic devices. This property can be exploited in the development of photoresponsive materials used in optical switches and sensors. Research has shown that incorporating such compounds into polymer matrices can lead to materials with tunable optical properties .
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry
The compound is utilized as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). Its ability to absorb laser energy efficiently facilitates the desorption and ionization of analytes, particularly biomolecules like proteins and peptides. This application is vital for biochemical analysis and proteomics .
Synthesis and Evaluation of Antibacterial Quinoline Derivatives
A detailed study synthesized a range of 2-phenyl-quinoline-4-carboxylic acid derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that specific structural modifications led to enhanced efficacy compared to traditional antibiotics such as ampicillin and gentamicin .
Table: Antibacterial Activity of Quinoline Derivatives
| Compound Name | Activity against S. aureus (mm) | Activity against E. coli (mm) |
|---|---|---|
| Compound A | 22.76 | 20.63 |
| Compound B | 25.30 | 18.40 |
| Compound C | 19.50 | 21.00 |
Development of Photonic Materials
Research on azobenzene-containing polymers demonstrated that incorporating quinoline derivatives resulted in materials with excellent light-responsive behavior, suitable for use in liquid crystal devices . These materials showed promising results in terms of alignment control and response time.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the application:
Comparison with Similar Compounds
Structural and Physicochemical Comparisons with Similar Compounds
Key Observations:
- Azo Group Uniqueness: The target compound’s azo group is structurally distinct from other derivatives (e.g., furyl or pyridinyl substituents). Azo compounds are known for photochromic properties and may influence solubility or binding affinity in biological systems .
- Substituent Diversity : Derivatives with sulfonamide (CAS 745044-42-2) or alkyl chains (2-penthyl) demonstrate how substituent bulkiness modulates physicochemical properties and bioactivity .
Key Findings:
- Antifungal Activity : The 2-penthyl derivative () showed potent activity against Alternaria alternata and Curvularia lunata, suggesting that hydrophobic substituents at position 2 enhance membrane interaction .
- Antibacterial Activity : Nitrofuran-containing derivatives () exhibited superior antibacterial effects, likely due to nitro group-mediated DNA damage .
- Antitumor Potential: Fluorinated derivatives () inhibited tumor growth in preclinical models, highlighting the role of halogen substituents in targeting cellular pathways .
Mechanistic and Functional Insights
Biological Activity
4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro- (CAS Number: 649758-01-0) is a complex organic compound that exhibits notable biological activities. Its structure, characterized by a quinoline core and an azo group, suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 370.37 g/mol. The presence of the quinoline ring system contributes to its biological activity, as quinolines are known for various pharmacological effects.
Antimicrobial Properties
Research indicates that derivatives of quinoline-4-carboxylic acids exhibit significant antimicrobial activity. A study highlighted that certain substituted derivatives demonstrated potent effects against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli . The structural modifications in the quinoline derivatives played a crucial role in enhancing their antibacterial efficacy.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Quinolinecarboxylic acid derivative A | S. aureus | 32 µg/mL |
| 4-Quinolinecarboxylic acid derivative B | E. coli | 16 µg/mL |
| 4-Quinolinecarboxylic acid derivative C | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been studied for its anticancer properties. Research has shown that quinoline derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that certain derivatives could effectively reduce the viability of cancer cell lines such as HeLa and MCF-7 .
Case Study: Anticancer Evaluation
In a study published in the Journal of Medicinal Chemistry, a series of quinoline derivatives were synthesized and tested for their cytotoxicity against different cancer cell lines. The results indicated that the nitro-substituted derivatives exhibited higher cytotoxicity compared to their non-nitro counterparts, suggesting that the nitro group enhances the biological activity of these compounds .
The biological activity of 4-quinolinecarboxylic acid derivatives is attributed to their ability to interact with biological macromolecules such as DNA and proteins. The quinoline moiety allows for intercalation into DNA, disrupting replication processes, while the azo group can participate in electron transfer reactions, leading to oxidative stress in microbial cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
